molecular formula C21H21NO4 B10912743 (4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(3-methoxy-4-propoxybenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10912743
M. Wt: 351.4 g/mol
InChI Key: LAAILCMLPKPIPO-ATVHPVEESA-N
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Description

4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE typically involves multiple steps. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a dehydrating agent to form the intermediate compound. This intermediate is then cyclized to form the oxazole ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the molecule.

Scientific Research Applications

4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
  • **4-[(Z)-1-(3-METHOXY-4-ETHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE
  • **4-[(Z)-1-(3-METHOXY-4-BUTOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of 4-[(Z)-1-(3-METHOXY-4-PROPOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-ONE lies in its specific functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

(4Z)-4-[(3-methoxy-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C21H21NO4/c1-4-11-25-18-10-7-15(13-19(18)24-3)12-17-21(23)26-20(22-17)16-8-5-14(2)6-9-16/h5-10,12-13H,4,11H2,1-3H3/b17-12-

InChI Key

LAAILCMLPKPIPO-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C)OC

Origin of Product

United States

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